molecular formula C21H25N3O5S B2392865 2-{[1-(2,3-Dihydro-1,4-benzodioxin-6-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-on CAS No. 2097917-55-8

2-{[1-(2,3-Dihydro-1,4-benzodioxin-6-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-on

Katalognummer: B2392865
CAS-Nummer: 2097917-55-8
Molekulargewicht: 431.51
InChI-Schlüssel: QSCOHQHOXTWZCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, antibacterial properties, and other pharmacological effects.

Chemical Structure and Properties

The compound's structure features a cyclopenta[c]pyridazin core linked to a piperidine moiety and a benzodioxine sulfonyl group. The molecular formula is C18H22N2O4SC_{18}H_{22}N_2O_4S, with a molecular weight of approximately 366.44 g/mol. Its structural complexity suggests diverse interactions with biological targets.

PropertyValue
Molecular FormulaC18H22N2O4S
Molecular Weight366.44 g/mol
IUPAC Name2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO

Enzyme Inhibition

Recent studies have shown that derivatives of compounds containing the benzodioxine and piperidine moieties exhibit significant enzyme inhibitory activities. For instance, compounds synthesized from similar structures demonstrated potent inhibition against enzymes such as acetylcholinesterase (AChE) and urease.

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)
Compound A (related structure)Acetylcholinesterase0.63 ± 0.001
Compound B (related structure)Urease2.14 ± 0.003

These findings suggest that the target compound may also possess similar inhibitory effects due to its structural similarities with known inhibitors.

Antibacterial Activity

The antibacterial potential of compounds with the benzodioxine structure has been documented extensively. For example, studies indicate moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis.

Table 3: Antibacterial Activity

CompoundBacterial StrainActivity Level
Compound C (related structure)Salmonella typhiStrong
Compound D (related structure)Bacillus subtilisModerate

The presence of the sulfonamide group in the target compound is likely to enhance its antibacterial properties.

Case Studies

  • Enzyme Inhibition Study : A study published in Brazilian Journal of Pharmaceutical Sciences investigated a series of piperidine derivatives for their AChE inhibitory activity. The results indicated that modifications in the piperidine ring significantly influenced enzyme binding affinity and inhibition rates .
  • Antibacterial Screening : Another study focused on the synthesis of sulfonamide derivatives bearing benzodioxine moieties, which were screened against multiple bacterial strains. The findings revealed that certain derivatives exhibited high antibacterial efficacy, supporting the hypothesis that similar structures could yield potent antibacterial agents .

Eigenschaften

IUPAC Name

2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c25-21-12-16-2-1-3-18(16)22-24(21)14-15-6-8-23(9-7-15)30(26,27)17-4-5-19-20(13-17)29-11-10-28-19/h4-5,12-13,15H,1-3,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCOHQHOXTWZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.